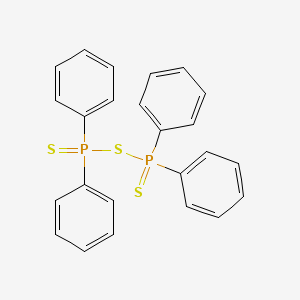
1,1,3,3-Tetraphenyldiphosphathiane 1,3-disulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,3,3-Tetraphenyldiphosphathiane 1,3-disulfide: is an organophosphorus compound characterized by the presence of two sulfur atoms and four phenyl groups attached to a diphosphathiane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3-Tetraphenyldiphosphathiane 1,3-disulfide typically involves the reaction of diphosphine compounds with sulfur sources under controlled conditions. One common method includes the reaction of tetraphenyldiphosphine with elemental sulfur in an inert atmosphere. The reaction is usually carried out in a solvent such as toluene or benzene at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions, including temperature, pressure, and the purity of reactants, to achieve high yields and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1,1,3,3-Tetraphenyldiphosphathiane 1,3-disulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the disulfide bonds to thiol groups.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
科学的研究の応用
1,1,3,3-Tetraphenyldiphosphathiane 1,3-disulfide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 1,1,3,3-Tetraphenyldiphosphathiane 1,3-disulfide involves its interaction with molecular targets through its sulfur and phosphorus atoms. These interactions can lead to the formation of coordination complexes with metal ions, influencing various biochemical pathways. The compound’s ability to undergo redox reactions also plays a role in its biological activity, potentially affecting cellular processes such as oxidative stress and enzyme function.
類似化合物との比較
Similar Compounds
1,1,3,3-Tetraphenyldiphosphathiane: Lacks the disulfide bonds present in 1,1,3,3-Tetraphenyldiphosphathiane 1,3-disulfide.
1,1,3,3-Tetraphenyldiphosphathiane 1,3-dioxide: Contains oxygen atoms instead of sulfur atoms.
1,1,3,3-Tetraphenyldiphosphathiane 1,3-selenide: Contains selenium atoms instead of sulfur atoms.
Uniqueness
This compound is unique due to its specific combination of sulfur and phosphorus atoms, which imparts distinct chemical reactivity and potential applications. The presence of disulfide bonds allows for redox activity, making it valuable in various chemical and biological contexts.
特性
CAS番号 |
6079-78-3 |
|---|---|
分子式 |
C24H20P2S3 |
分子量 |
466.6 g/mol |
IUPAC名 |
diphenylphosphinothioylsulfanyl-diphenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C24H20P2S3/c27-25(21-13-5-1-6-14-21,22-15-7-2-8-16-22)29-26(28,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |
InChIキー |
ROEDIBSYJWMQNU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)SP(=S)(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1R,2S)-2-(4-methylphenyl)sulfonyloxycyclohexyl] 4-methylbenzenesulfonate](/img/structure/B14737390.png)
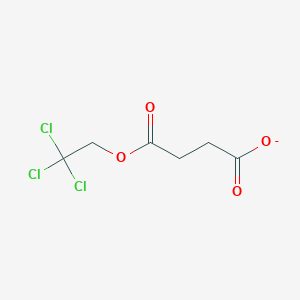
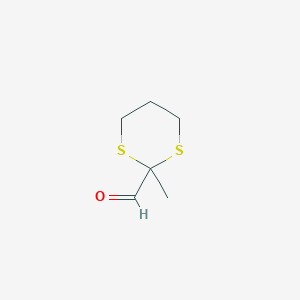
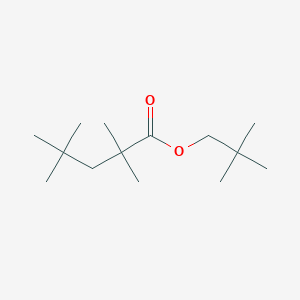

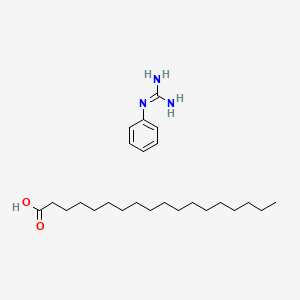

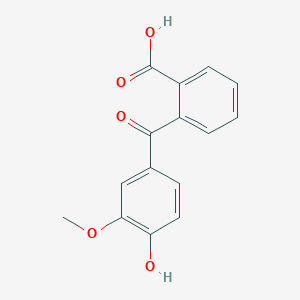
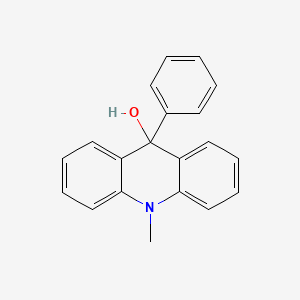
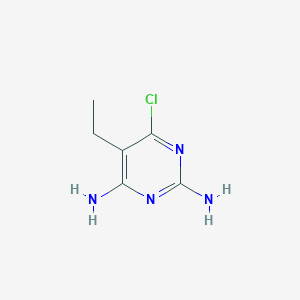
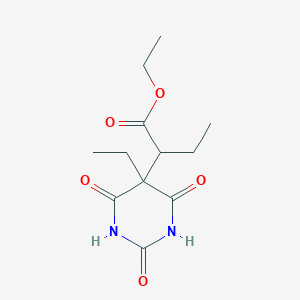
![1-Oxo-1-[(2,4,4-trimethylpentan-2-yl)amino]propan-2-yl acetate](/img/structure/B14737465.png)
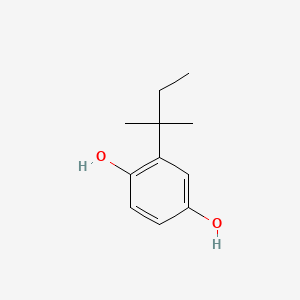
![2,4-Dichloro-6-[[(3,5-dichloro-2-hydroxyphenyl)methyl-methylamino]methyl]phenol](/img/structure/B14737477.png)
